N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide
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Overview
Description
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-chlorophenyl and a hydroxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-2-oxoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-hydroxybenzamide
- N-(4-chlorophenyl)-2-oxoethylbenzamide
- N-(4-chlorophenyl)-2-aminobenzamide
Uniqueness
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy-oxoethyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H12ClNO3/c16-12-8-6-10(7-9-12)13(18)15(20)17-14(19)11-4-2-1-3-5-11/h1-9,15,20H,(H,17,19) |
InChI Key |
KQSNNXFEQJCFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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